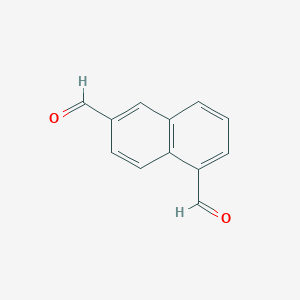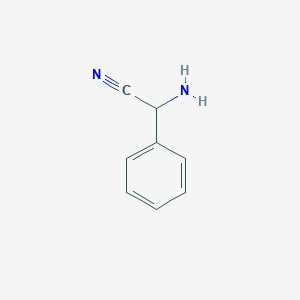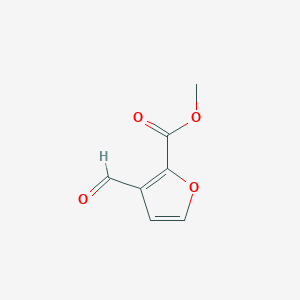
Naphthalene-1,6-dicarbaldehyde
描述
Naphthalene-1,6-dicarbaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ It is a derivative of naphthalene, characterized by the presence of two formyl groups (-CHO) attached to the first and sixth positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: Naphthalene-1,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,6-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using more robust and cost-effective oxidizing agents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions: Naphthalene-1,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Naphthalene-1,6-dicarboxylic acid.
Reduction: Naphthalene-1,6-dimethanol.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
Naphthalene-1,6-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a fluorescent probe in biochemical assays due to its ability to form Schiff bases with amines, which can be used to detect and quantify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of naphthalene-1,6-dicarbaldehyde primarily involves its reactivity with nucleophiles. The formyl groups can react with amines to form Schiff bases, which are useful in various chemical and biological applications. The compound’s ability to undergo electrophilic substitution also makes it a valuable intermediate in organic synthesis.
相似化合物的比较
Naphthalene-1,7-dicarbaldehyde: Similar structure but with formyl groups at the first and seventh positions.
Naphthalene-2,3-dicarbaldehyde: Formyl groups at the second and third positions.
Naphthalene-1,8-dicarbaldehyde: Formyl groups at the first and eighth positions.
Uniqueness: Naphthalene-1,6-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
naphthalene-1,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZRGPHZODFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555553 | |
| Record name | Naphthalene-1,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102877-82-7 | |
| Record name | Naphthalene-1,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)


![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
